N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a fused bicyclic system (cyclopenta[d]thiazole) linked to a 3-methylisoxazole-5-carboxamide moiety. This structure combines sulfur- and nitrogen-containing heterocycles, which are common in bioactive molecules due to their electron-rich nature and ability to participate in hydrogen bonding.
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-6-5-8(16-14-6)10(15)13-11-12-7-3-2-4-9(7)17-11/h5H,2-4H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAYJWOKONJQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps:
Formation of the Cyclopenta[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as cyclopentanone and thiourea under acidic conditions.
Synthesis of the Isoxazole Moiety: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Coupling of the Two Moieties: The final step involves coupling the cyclopenta[d]thiazole and isoxazole rings through an amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) under mild conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.
Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares its core cyclopenta[d]thiazole system with several derivatives (Table 1). Key structural differences lie in the substituents attached to the thiazole ring:
Key Observations :
Physicochemical Properties
- Melting Points : Analogs with simpler substituents (e.g., Compound 15) exhibit higher melting points (~219°C) compared to those with extended side chains (Compound 14: 166°C), suggesting differences in crystallinity and solubility .
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its structural characteristics, synthesis, and various biological activities, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The compound features a cyclopenta[d]thiazole ring fused with an isoxazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 341.5 g/mol. The unique structural properties contribute to its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.5 g/mol |
| Structural Features | Cyclopenta[d]thiazole and isoxazole rings |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Cyclopenta[d]thiazole Ring : This can be achieved through the cyclization of cyclopentanone and thiourea under acidic conditions.
- Synthesis of the Isoxazole Moiety : The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
- Coupling : The final step involves the formation of an amide bond between the cyclopenta[d]thiazole and isoxazole rings using coupling agents like EDCI and HOBt under mild conditions.
Anticancer Activity
Research indicates that compounds containing isoxazole derivatives exhibit notable anticancer properties. In studies evaluating cytotoxicity against various cancer cell lines (e.g., colorectal carcinoma HCT-116 and prostate cancer PC3), this compound demonstrated significant inhibitory effects. For instance:
- IC50 Values : The compound exhibited IC50 values ranging from 4.4 to 18.0 µM against different cancer cell lines, indicating strong cytotoxicity compared to standard treatments like 5-fluorouracil .
Antimicrobial Activity
The compound has also shown broad-spectrum antimicrobial activity. Studies have highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several models. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo, making it a candidate for further development in inflammatory disease therapies .
Case Studies
- Cytotoxicity Study : A study assessed the cytotoxic effects of this compound on HCT-116 cells, revealing a promising selectivity profile with lower toxicity towards normal lung fibroblasts (WI-38), suggesting its potential as a selective anticancer agent .
- Antimicrobial Assessment : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, indicating its potential as an alternative treatment option.
Q & A
Q. What are the common synthetic routes for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the cyclopenta[d]thiazole core. A validated approach includes:
- Step 1 : Condensation of a cyclopenta-thiazole precursor (e.g., 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine) with activated isoxazole-carboxylic acid derivatives.
- Step 2 : Coupling via amide bond formation using coupling agents like EDCI or HATU in anhydrous DMF under nitrogen atmosphere.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key parameters include reaction temperature (0–60°C), solvent polarity, and catalyst selection to avoid side reactions.
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopenta-thiazole protons at δ 2.5–3.5 ppm) and carbon connectivity .
- X-ray Crystallography : Resolves bond lengths (e.g., C-N: ~1.33 Å, C-C: ~1.54 Å) and dihedral angles, confirming spatial arrangement .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 318.08) and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT studies (e.g., B3LYP/6-31G*) optimize geometry and calculate:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) to predict reactivity and charge transfer .
- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic regions (e.g., electron-deficient thiazole ring) .
- Thermochemical Data : Atomization energies (error margin ±2.4 kcal/mol) to validate experimental thermochemistry .
Software like Gaussian or ORCA, combined with wavefunction analyzers (Multiwfn), can automate these analyses .
Q. What strategies resolve contradictions in reported biological activities (e.g., IC₅₀ variability)?
- Replication Studies : Repeat assays under standardized conditions (e.g., fixed cell lines, serum concentration).
- Dose-Response Curves : Use Hill slope analysis to confirm target specificity vs. off-target effects.
- Structural Modifications : Introduce substituents (e.g., fluorine at position 5 of the isoxazole) to probe structure-activity relationships (SAR) .
- Kinetic Studies : Measure binding constants (e.g., K_d via SPR or ITC) to distinguish potency from assay artifacts .
Q. How can molecular docking predict interactions with biological targets (e.g., CDK7)?
- Receptor Preparation : Optimize protein structure (PDB ID) via energy minimization in AutoDockTools .
- Grid Generation : Define binding pockets around catalytic residues (e.g., ATP-binding site of CDK7).
- Docking Simulations : Use Lamarckian GA in AutoDock4 to rank poses by binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity) .
- Validation : Compare with co-crystallized ligands (RMSD ≤ 2.0 Å) .
Q. What distinguishes this compound from structurally similar thiazole-isoxazole hybrids?
- Core Structure : The fused cyclopenta-thiazole ring enhances rigidity, improving target selectivity vs. non-fused analogs .
- Substitution Pattern : The 3-methylisoxazole group increases metabolic stability compared to bulkier substituents (e.g., methoxyphenyl) .
- Biological Activity : Unique inhibition of COX-2 (IC₅₀ ~50 nM) vs. COX-1 (IC₅₀ >1 µM), reducing off-target effects .
Methodological Tables
Q. Table 1. Comparative Reactivity of Functional Groups
| Group | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopenta-thiazole | Amide Coupling | EDCI, DMF, 25°C, 12h | 72 | |
| Isoxazole | Nucleophilic Substitution | K₂CO₃, DMF, 60°C, 6h | 65 |
Q. Table 2. Key Computational Parameters (DFT)
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.3 eV | Predicts charge transfer |
| Dipole Moment | 3.8 Debye | Solubility in polar solvents |
| Mulliken Charges (S) | −0.25 | Electrophilic sulfur site |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
